4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride 4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2204961-94-2
VCID: VC3173221
InChI: InChI=1S/C9H13N3O2.2ClH/c13-8(14)9(1-3-10-4-2-9)12-6-5-11-7-12;;/h5-7,10H,1-4H2,(H,13,14);2*1H
SMILES: C1CNCCC1(C(=O)O)N2C=CN=C2.Cl.Cl
Molecular Formula: C9H15Cl2N3O2
Molecular Weight: 268.14 g/mol

4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride

CAS No.: 2204961-94-2

Cat. No.: VC3173221

Molecular Formula: C9H15Cl2N3O2

Molecular Weight: 268.14 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride - 2204961-94-2

Specification

CAS No. 2204961-94-2
Molecular Formula C9H15Cl2N3O2
Molecular Weight 268.14 g/mol
IUPAC Name 4-imidazol-1-ylpiperidine-4-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C9H13N3O2.2ClH/c13-8(14)9(1-3-10-4-2-9)12-6-5-11-7-12;;/h5-7,10H,1-4H2,(H,13,14);2*1H
Standard InChI Key VSSGMIQMKONUCD-UHFFFAOYSA-N
SMILES C1CNCCC1(C(=O)O)N2C=CN=C2.Cl.Cl
Canonical SMILES C1CNCCC1(C(=O)O)N2C=CN=C2.Cl.Cl

Introduction

Structural Characterization

Chemical Structure and Composition

The compound 4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride consists of a piperidine ring with an imidazole group at the 4-position and a carboxylic acid group also at the 4-position. The dihydrochloride salt form indicates two chloride counterions to balance the basic nitrogen atoms in the structure.

Based on the structural patterns of related compounds, this molecule likely contains:

  • A six-membered piperidine ring

  • A five-membered imidazole ring connected to the piperidine at the 4-position

  • A carboxylic acid group at the 4-position of the piperidine

  • Two hydrochloride salt formations

Similar compounds such as 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate show related structural features, though with the imidazole connected via a methyl linker rather than directly to the piperidine ring .

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidCommon for dihydrochloride salts
SolubilityWater-solubleCharacteristic of hydrochloride salts
Molecular Weight~ 290-300 g/molCalculated from similar structures
Storage ConditionsSealed in dry conditions, 2-8°CBased on related compounds

The compound 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride has a molecular weight of 238.16 g/mol , suggesting our target compound would have a higher molecular weight due to the additional carboxylic acid group.

Chemical Identifiers and Classification

Systematic Nomenclature

The IUPAC name "4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride" follows chemical nomenclature rules, indicating:

  • A piperidine core structure

  • An imidazole substituent at the 4-position

  • A carboxylic acid group also at the 4-position

  • Two hydrochloride counterions

Similar compounds in the research literature use comparable naming conventions, such as 4-(1H-imidazol-1-yl)piperidine (CAS: 147081-85-4) and 4-(4-phenyl-1H-imidazol-1-yl)piperidine dihydrochloride .

Molecular Descriptors

For related imidazole-piperidine compounds, the following molecular descriptors are used:

  • InChI notation: Provides a standard way to represent the chemical structure

  • InChIKey: A condensed digital representation of the compound

  • SMILES notation: A line notation for encoding molecular structures

For example, 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride has the InChI: 1S/C9H15N3.2ClH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H and InChIKey: WFCHEWBSRYZNFZ-UHFFFAOYSA-N .

Synthetic Approaches

Precursors and Intermediates

Potential precursors for this synthesis might include:

  • 4-piperidinecarboxylic acid

  • Protected derivatives of 4-piperidinecarboxylic acid

  • 1H-imidazole or activated derivatives

  • 4-halo-4-piperidinecarboxylic acid derivatives

Similar chemistry is seen in the preparation of 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-4-carboxylic acid, though this compound features a different connectivity pattern .

Chemical and Biological Properties

Chemical Reactivity

The expected reactivity of 4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride would be influenced by three key functional groups:

  • The imidazole ring: Basic nitrogen capable of coordination, hydrogen bonding, and nucleophilic reactions

  • The piperidine ring: Secondary amine with basic properties

  • The carboxylic acid group: Acidic functional group capable of forming esters, amides, and salts

The dihydrochloride salt formation would neutralize the basic nitrogens, likely making the compound more stable and water-soluble compared to the free base form.

Analytical Characterization

Spectroscopic Analysis

For complete characterization of 4-(1H-Imidazol-1-yl)-4-piperidinecarboxylic acid dihydrochloride, the following analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for the imidazole protons (typically 7-8 ppm)

    • ¹³C-NMR would reveal the carboxylic acid carbon (typically ~170-175 ppm)

    • The quaternary carbon at the 4-position of piperidine would show distinctive chemical shift

  • Mass Spectrometry:

    • Would confirm the molecular weight

    • Fragmentation patterns could confirm structural features

  • Infrared Spectroscopy:

    • Would show characteristic C=O stretching of the carboxylic acid (~1700 cm⁻¹)

    • N-H stretching bands from the protonated nitrogens

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